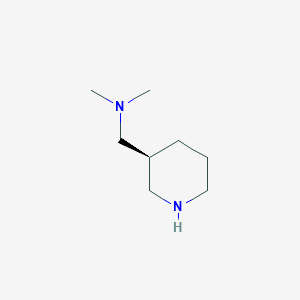![molecular formula C16H16N2O4 B13899206 Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-40-1](/img/structure/B13899206.png)
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyridine ring through an ether bond. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically involves the following steps :
Starting Materials: The synthesis begins with 3-hydroxybenzoic acid ethyl ester and N-methyl-4-chloropyridine-2-carboxamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Procedure: The 3-hydroxybenzoic acid ethyl ester is reacted with N-methyl-4-chloropyridine-2-carboxamide in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted benzoates and pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can be compared with other similar compounds, such as :
Ethyl 3-{[2-(carbamoyl)pyridin-4-yl]oxy}benzoate: This compound lacks the methyl group on the carbamoyl moiety, which may affect its chemical reactivity and biological activity.
Ethyl 3-{[2-(ethylcarbamoyl)pyridin-4-yl]oxy}benzoate: The presence of an ethyl group instead of a methyl group can lead to differences in solubility and interaction with biological targets.
Ethyl 3-{[2-(methylcarbamoyl)pyridin-3-yl]oxy}benzoate: The position of the carbamoyl group on the pyridine ring is different, which can influence the compound’s overall properties.
Propriétés
Numéro CAS |
827025-40-1 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
ethyl 3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-16(20)11-5-4-6-12(9-11)22-13-7-8-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19) |
Clé InChI |
GZBHCKHHKLNRMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OC2=CC(=NC=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
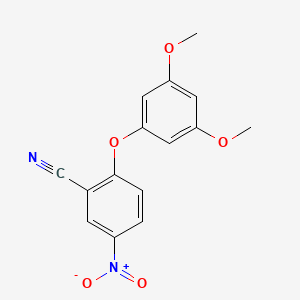
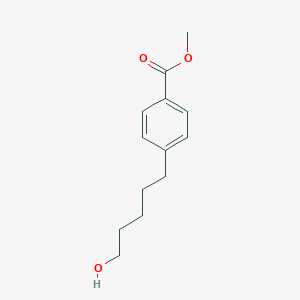
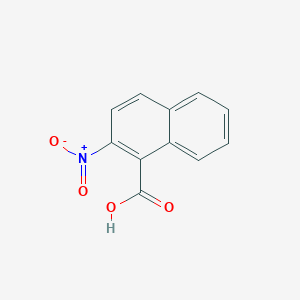
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
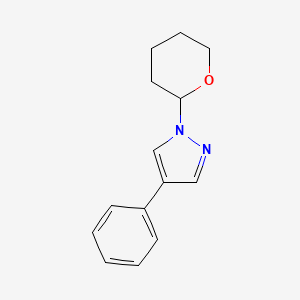
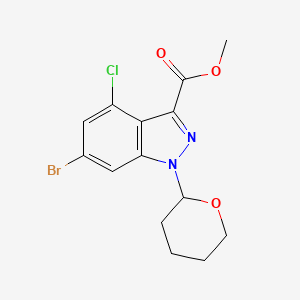
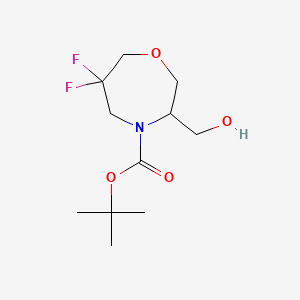

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
